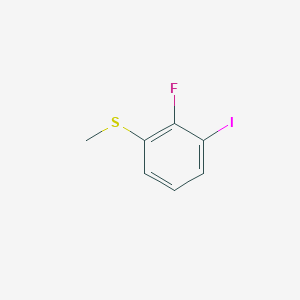
(2-Fluoro-3-iodophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-iodophenyl)(methyl)sulfane: is an organic compound with the molecular formula C7H6FIS and a molecular weight of 268.09 g/mol It is a derivative of thioanisole, where the phenyl ring is substituted with a fluorine atom at the 2-position and an iodine atom at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-iodophenyl)(methyl)sulfane typically involves the reaction of thioanisole with appropriate halogenating agents. One common method is the reaction of thioanisole with iodomethane in the presence of a base to introduce the iodine atom . The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluoro-3-iodophenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds and modified sulfur derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2-Fluoro-3-iodophenyl)(methyl)sulfane is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds .
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of radiolabeled compounds for imaging studies. The presence of iodine allows for the incorporation of radioactive isotopes, which can be used in diagnostic imaging techniques such as positron emission tomography (PET) .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals. Its unique properties make it valuable in the synthesis of materials with specific electronic or optical characteristics .
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-iodophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can participate in halogen bonding, which can influence its binding affinity and specificity. The sulfur atom can also engage in interactions with metal ions or other nucleophilic sites, affecting the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
(2-Iodophenyl)(methyl)sulfane: Similar structure but lacks the fluorine atom.
(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Similar structure with additional methoxy and methyl groups.
Uniqueness: (2-Fluoro-3-iodophenyl)(methyl)sulfane is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This dual substitution pattern provides distinct chemical and physical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H6FIS |
|---|---|
Peso molecular |
268.09 g/mol |
Nombre IUPAC |
2-fluoro-1-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6FIS/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |
Clave InChI |
HVMHGQAHSXXPOL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=CC=C1)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


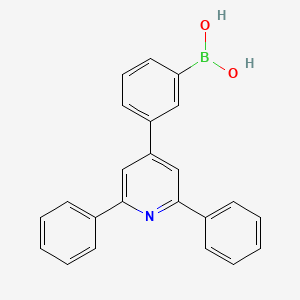
![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)

![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)

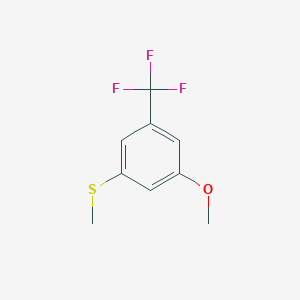
![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
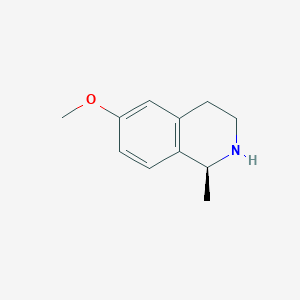

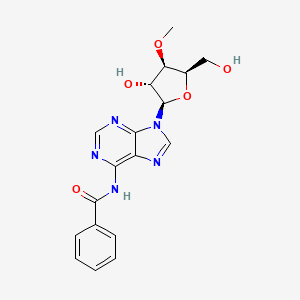
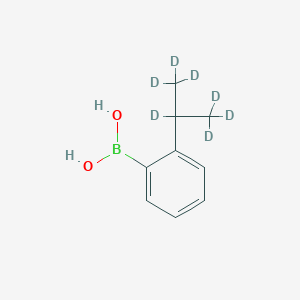

![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)

